3-(Triazol-1-yl)piperidine;dihydrochloride
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Overview
Description
3-(Triazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C7H12N4.2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have shown significant α-glucosidase inhibition and anticancer activity .
Mode of Action
It’s worth noting that triazole derivatives have been reported to interact with various targets via hydrogen bonding .
Biochemical Pathways
Similar compounds have shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . They also exhibit anticancer activity, suggesting potential interactions with pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have shown significant α-glucosidase inhibition and anticancer activity , suggesting that they may alter cellular metabolism and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)piperidine;dihydrochloride typically involves the reaction of piperidine with triazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of triazole. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Triazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted triazole or piperidine derivatives with various functional groups.
Scientific Research Applications
3-(Triazol-1-yl)piperidine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride
Uniqueness
3-(Triazol-1-yl)piperidine;dihydrochloride is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of enzyme mechanisms.
Properties
IUPAC Name |
3-(triazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGLAEAJDLFWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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